ETHYL 2-{[3-CYANO-4-(FURAN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE
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Overview
Description
ETHYL 2-{[3-CYANO-4-(FURAN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, and a tetrahydropyridine ring
Preparation Methods
The synthesis of ETHYL 2-{[3-CYANO-4-(FURAN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This reaction typically requires stirring without solvent at elevated temperatures, followed by condensation reactions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
ETHYL 2-{[3-CYANO-4-(FURAN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Substitution: The active hydrogen atoms in the compound can participate in substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine) for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-{[3-CYANO-4-(FURAN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-CYANO-4-(FURAN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The cyano group and furan ring are known to participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes . The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
ETHYL 2-{[3-CYANO-4-(FURAN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can be compared with other similar compounds, such as:
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: This compound features a similar furan ring but differs in the presence of an oxadiazole ring instead of a tetrahydropyridine ring.
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: This compound has a thiophene ring instead of a furan ring and exhibits different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-19-13(18)8-21-14-10(7-15)9(6-12(17)16-14)11-4-3-5-20-11/h3-5,9H,2,6,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRQVCGMTYLKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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